![molecular formula C15H12N2O2 B195693 Carbamazepine-10,11-epoxide CAS No. 36507-30-9](/img/structure/B195693.png)
Carbamazepine-10,11-epoxide
Overview
Description
Carbamazepine-10,11-epoxide is the primary, active metabolite in both urine and serum of carbamazepine, an anticonvulsant drug used in the treatment of epilepsy and bipolar disorder as well as trigeminal neuralgia . It is an epoxide and metabolite of carbamazepine and has a role as a marine xenobiotic metabolite, a drug metabolite, and an allergen .
Synthesis Analysis
Carbamazepine is metabolized in the liver by oxidation before excretion in the urine. A major metabolite is carbamazepine-10,11-epoxide which is further metabolized by hydration before excretion . The synthesis of Carbamazepine-10,11-epoxide has been analyzed in several studies .Molecular Structure Analysis
The molecular structure of Carbamazepine-10,11-epoxide has been analyzed using high-performance liquid chromatography with ultraviolet detection . Further studies have also discussed the molecular structure of this compound .Chemical Reactions Analysis
Carbamazepine-10,11-epoxide has been associated with several chemical reactions. It is known to induce the alteration of peptides presented by HLA-B∗15:02 . It is also metabolized by epoxide hydrolase . Several studies have analyzed the chemical reactions of this compound .Physical And Chemical Properties Analysis
Carbamazepine-10,11-epoxide has a molecular formula of C15H12N2O2 and a molecular weight of 252.27 g/mol . Further analysis of its physical and chemical properties can be found in several studies .Scientific Research Applications
Therapeutic Drug Monitoring (TDM)
Carbamazepine 10,11-epoxide plays a crucial role in TDM, particularly for patients on carbamazepine therapy. It is an active metabolite of carbamazepine and can accumulate to toxic levels, especially when used with other anticonvulsants like valproate . Monitoring its levels helps in optimizing dosage to maintain efficacy while preventing toxicity.
Pharmacokinetics and Drug Interaction Studies
The metabolite is essential in understanding the pharmacokinetics of carbamazepine. It is formed mainly by CYP3A4 and CYP2B6 enzymes and further metabolized to an inactive form . Studies on its interaction with other drugs can predict and manage potential drug-drug interactions, enhancing patient safety.
Neuropharmacology
In neuroscience, carbamazepine 10,11-epoxide’s effects on the nervous system are of significant interest. It contributes to the anticonvulsant properties of carbamazepine and is used in research to understand the treatment of epilepsy and other neurological disorders .
Toxicology
The metabolite’s role in toxicology is pivotal. It is involved in carbamazepine toxicity, where its increased levels can lead to serious conditions like Stevens-Johnson Syndrome or toxic epidermal necrolysis. Understanding its toxicokinetics is vital for developing safer medication protocols .
Molecular Biology
Recent studies have shown that the HLA-B*57:01 allele in association with carbamazepine 10,11-epoxide can trigger upregulation of the NFκB and JAK/STAT pathways. This has implications for personalized medicine and understanding drug-mediated immune reactions .
Clinical Trials
Carbamazepine 10,11-epoxide is also a subject of clinical trials to evaluate its efficacy and safety as a therapeutic agent. Its pharmacological activity is considered in the design and interpretation of trials, particularly for conditions like bipolar disorder and trigeminal neuralgia .
Safety And Hazards
Future Directions
There are several future directions for the study of Carbamazepine-10,11-epoxide. For instance, understanding the nature of immunogenic interactions between Carbamazepine and Carbamazepine-10,11-epoxide with the HLA immune complex will guide towards effective and safe medications . Other future directions include the prediction of drug-drug interactions at the epoxide hydrolase level , and the establishment of a physiologically based pharmacokinetic (PBPK) model of Carbamazepine and its metabolite Carbamazepine-10,11-epoxide .
properties
IUPAC Name |
3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWWEEVEIOGMMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60891456 | |
Record name | Carbamazepine 10,11-epoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60891456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carbamazepine-10,11-epoxide | |
CAS RN |
36507-30-9 | |
Record name | Carbamazepine 10,11-epoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36507-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamazepine epoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036507309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamazepine 10,11-epoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60891456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamazepin-10,11-epoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CARBAMAZEPINE-10,11-EPOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QC9505F279 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Carbamazepine-10,11-epoxide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060658 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does carbamazepine-10,11-epoxide exert its anticonvulsant effect?
A1: Like its parent drug carbamazepine, carbamazepine-10,11-epoxide is believed to act primarily by blocking voltage-gated sodium channels in the brain. [, , ] This action stabilizes neuronal membranes and inhibits the repetitive firing of neurons, suppressing seizure activity.
Q2: Does carbamazepine-10,11-epoxide contribute to the overall anticonvulsant effect of carbamazepine therapy?
A2: Yes, carbamazepine-10,11-epoxide possesses anticonvulsant activity. Studies have shown that it demonstrates a potent therapeutic effect in animal models of epilepsy. [, , ] In humans, it contributes to the overall anticonvulsant effect, but its potency relative to carbamazepine is still under investigation. [, ]
Q3: How is carbamazepine-10,11-epoxide formed in the body?
A4: Carbamazepine-10,11-epoxide is primarily formed in the liver via the enzymatic activity of cytochrome P450 (CYP) 3A4, with a minor contribution from CYP2C8. [, , ]
Q4: How is carbamazepine-10,11-epoxide eliminated from the body?
A5: Carbamazepine-10,11-epoxide is primarily metabolized by epoxide hydrolase 1 (EPHX1) to carbamazepine-10,11-trans-diol, which is then further metabolized before excretion. [, , ] A small fraction undergoes glucuronidation and is excreted in urine. [, ]
Q5: What factors can influence the plasma concentration of carbamazepine-10,11-epoxide?
A5: Several factors can affect carbamazepine-10,11-epoxide levels:
- Co-medication: Certain drugs, like valproic acid, can inhibit epoxide hydrolase, leading to increased carbamazepine-10,11-epoxide levels. [, , , , , , ]
- Genetic factors: Individual variations in enzyme activity can influence carbamazepine-10,11-epoxide concentrations. [, , ]
- Liver function: Impaired liver function may lead to decreased metabolism and potentially higher carbamazepine-10,11-epoxide levels. [, ]
Q6: How does the co-administration of valproic acid affect carbamazepine-10,11-epoxide levels?
A7: Valproic acid is a known inhibitor of epoxide hydrolase, the enzyme responsible for metabolizing carbamazepine-10,11-epoxide. [, , , , , ] Co-administration can lead to significantly elevated carbamazepine-10,11-epoxide levels and potential toxicity, even when carbamazepine levels are within the therapeutic range. [, ]
Q7: Are there other drugs besides valproic acid that can interact with carbamazepine-10,11-epoxide?
A8: Yes, other drugs that interact with the same metabolic pathways can affect carbamazepine-10,11-epoxide levels. For instance, phenytoin can induce carbamazepine metabolism, potentially altering the carbamazepine to carbamazepine-10,11-epoxide ratio. [, , , ] Erythromycin can also impact the metabolic pathway, leading to an increase in carbamazepine levels and a decrease in the carbamazepine-10,11-epoxide to carbamazepine ratio. [, ]
Q8: Why is therapeutic drug monitoring important in patients taking carbamazepine?
A9: Carbamazepine has a narrow therapeutic index, meaning the effective dose is close to the toxic dose. [, , ] Monitoring carbamazepine levels helps ensure patients receive adequate seizure control while minimizing the risk of adverse effects.
Q9: What are the common methods used to measure carbamazepine and carbamazepine-10,11-epoxide levels?
A9: Several analytical techniques are available:
- High-Performance Liquid Chromatography (HPLC): This method offers high sensitivity and specificity and allows for the simultaneous measurement of carbamazepine and carbamazepine-10,11-epoxide. [, , , , , , , , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): This highly specific and sensitive technique is considered a gold standard for quantifying carbamazepine and its metabolites. [, ]
- Immunoassays: These are automated methods offering rapid turnaround times but might not distinguish between carbamazepine and its metabolites, potentially leading to inaccurate results, especially in cases of potential drug interactions. [, , , , , ]
Q10: Are there any challenges associated with measuring carbamazepine-10,11-epoxide levels?
A10:
- Cross-reactivity: Some immunoassays designed to measure carbamazepine might exhibit cross-reactivity with carbamazepine-10,11-epoxide, leading to falsely elevated carbamazepine readings. [, , , ] This highlights the need for careful selection and validation of analytical methods.
- Low concentrations: Carbamazepine-10,11-epoxide is typically present in lower concentrations than carbamazepine, demanding highly sensitive and specific methods for accurate quantification. []
Q11: What are some future research directions regarding carbamazepine-10,11-epoxide?
A11: Future research should focus on:
- Further elucidating the individual contributions of carbamazepine and carbamazepine-10,11-epoxide to both therapeutic and adverse effects. [, , ]
- Investigating the potential for personalized medicine approaches, considering individual variations in carbamazepine-10,11-epoxide metabolism and response. [, ]
- Developing and validating more specific and sensitive analytical methods for carbamazepine-10,11-epoxide measurement, particularly point-of-care testing for rapid assessment in clinical settings. []
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